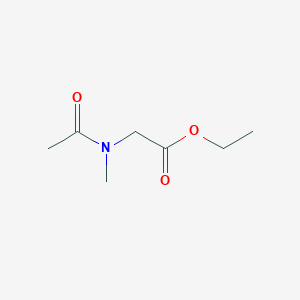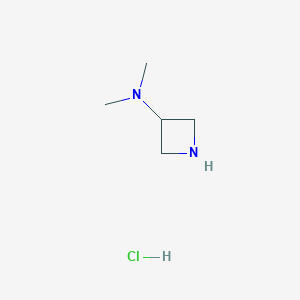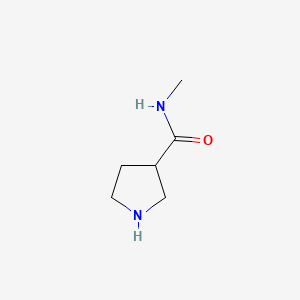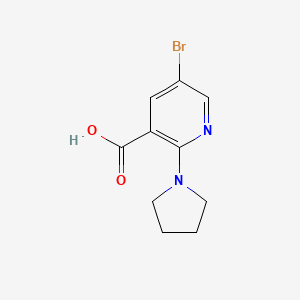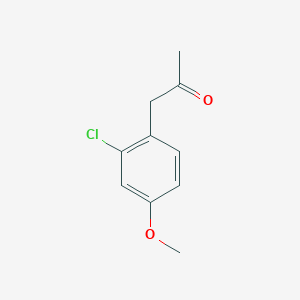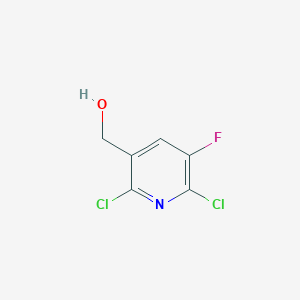![molecular formula C15H8F6O2 B1323000 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 177733-57-2](/img/structure/B1323000.png)
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
描述
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is a chemical compound with the molecular formula C15H8F6O2 It is characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, with a carboxylic acid functional group at the 3-position
作用机制
Target of Action
It’s known that similar compounds are often used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the transmetalation of organoboron reagents . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling suggests it plays a role in carbon–carbon bond formation .
Result of Action
Its role in suzuki–miyaura coupling suggests it contributes to the formation of new carbon–carbon bonds .
Action Environment
It’s known that the suzuki–miyaura coupling reaction is generally tolerant of a variety of functional groups and can be performed under mild conditions .
生化分析
Biochemical Properties
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid plays a significant role in biochemical reactions, particularly as a hydrophobic probe. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic interactions. For instance, it has been used to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core . The compound’s trifluoromethyl groups contribute to its high electronegativity, which can influence the binding affinity and specificity of its interactions with biomolecules.
Cellular Effects
The effects of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and affecting membrane-bound receptors and enzymes. Additionally, its interactions with intracellular proteins can modulate various signaling cascades, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through hydrophobic interactions and hydrogen bonding. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding site and the conformational changes induced by the compound. Furthermore, the compound’s influence on gene expression is mediated through its interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and changes in metabolic flux. At higher doses, the compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s biochemical activity and influence its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cellular membranes, but its distribution can be influenced by binding to intracellular proteins and organelles. This localization can affect the compound’s accumulation and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 3,5-bis(trifluoromethyl)benzene to produce 3,5-bis(trifluoromethyl)bromobenzene. This intermediate is then subjected to a Grignard reaction with phenylmagnesium bromide to form 3’,5’-bis(trifluoromethyl)-[1,1’-biphenyl]. Finally, the carboxylation of this biphenyl derivative yields the desired carboxylic acid .
Industrial Production Methods
In industrial settings, the production of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to substitute the trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
科学研究应用
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)acetophenone
- 3,5-Bis(trifluoromethyl)aniline
Uniqueness
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl structure, which provides additional rigidity and spatial orientation compared to simpler trifluoromethyl-substituted benzoic acids. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various applications .
属性
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)11-5-10(6-12(7-11)15(19,20)21)8-2-1-3-9(4-8)13(22)23/h1-7H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHZXIFZCHSGIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629606 | |
| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177733-57-2 | |
| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


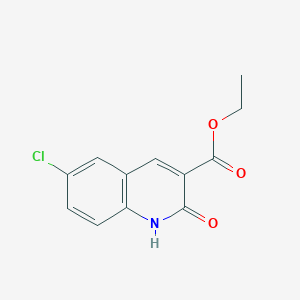
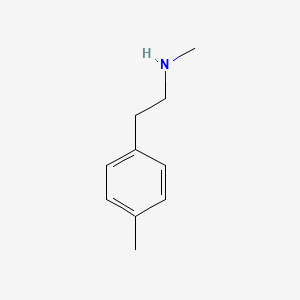
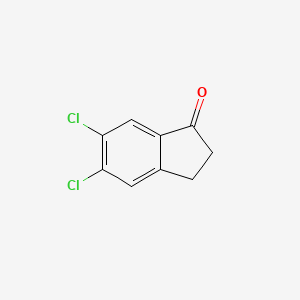
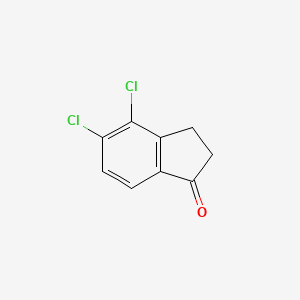
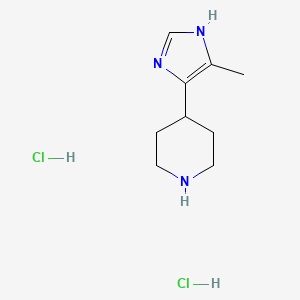
![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)
